N-(Azetidin-3-YL)-2-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C9H11N3O4S |
|---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H11N3O4S/c13-12(14)8-3-1-2-4-9(8)17(15,16)11-7-5-10-6-7/h1-4,7,10-11H,5-6H2 |
InChI Key |
AVUSXHQFUXBPJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical and Structural Overview
| Parameter | Description |
|---|---|
| Chemical Name | N-(Azetidin-3-YL)-2-nitrobenzene-1-sulfonamide |
| Molecular Formula | C9H11N3O4S |
| Molecular Weight | 257.27 g/mol |
| IUPAC Name | N-(azetidin-3-yl)-2-nitrobenzenesulfonamide |
| CAS Number | 1605741-60-3 |
| Standard InChI | InChI=1S/C9H11N3O4S/c13-12(14)8-3-1-2-4-9(8)17(15,16)11-7-5-10-6-7/h1-4,7,10-11H,5-6H2 |
| Canonical SMILES | C1C(CN1)NS(=O)(=O)C2=CC=CC=C2N+[O-] |
This compound combines the strained four-membered azetidine ring with a nitro-substituted benzenesulfonamide, which contributes to both its chemical reactivity and potential pharmacological profile.
Preparation Methods Analysis
General Synthetic Strategy
The preparation of this compound typically involves two key synthetic components:
- Azetidine Ring Formation: The azetidine moiety is synthesized via cyclization reactions starting from amino alcohol precursors.
- Sulfonamide Formation: Coupling of the azetidine amine with 2-nitrobenzenesulfonyl chloride or related sulfonylating agents to form the sulfonamide linkage.
Detailed Synthetic Route
Step 1: Synthesis of Azetidine Ring
- The azetidine ring is commonly prepared by cyclization of amino diols or related precursors.
- A representative method involves condensation of a ketone with 3-amino-1,2-propanediol, followed by reduction and activation steps to form sulfonic esters.
- Cyclization is then induced by heating in the presence or absence of a base to yield azetidinol intermediates.
Step 2: Activation and Sulfonylation
- The azetidinol intermediate is converted into a sulfonate by treatment with sulfonylating agents such as sulfonyl chlorides.
- This activated intermediate is then reacted with 2-nitrobenzenesulfonamide or its derivatives to form the final sulfonamide compound.
Step 3: Final Coupling
- The sulfonate intermediate undergoes nucleophilic substitution with the sulfonamide nitrogen, typically in the presence of a base, to afford this compound.
- Reaction conditions are carefully controlled to optimize yield and purity, with temperatures ranging from -78 °C to 40 °C depending on the step.
Alternative Synthetic Routes and Modifications
- Nucleophilic Substitution and Coupling Reactions: Some protocols employ direct nucleophilic substitution of azetidine derivatives with 2-nitrobenzenesulfonyl chloride to form the sulfonamide linkage.
- Use of Protecting Groups: In complex synthetic sequences, protecting groups such as Boc (tert-butoxycarbonyl) or trityl ethers are used to control reactivity and selectivity during azetidine ring formation and functional group transformations.
- Metal-Catalyzed Cyclizations: Advanced methods include metal-catalyzed ring closures and selective reductions to access spirocyclic azetidine scaffolds, which can be further functionalized to yield sulfonamide derivatives.
Representative Reaction Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of ketone with amino diol | Acid/base catalyst, 0–150 °C | Iminodiol intermediate |
| 2 | Reduction | Borohydride or H2 with metal catalyst | Amino diol |
| 3 | Sulfonylation | Sulfonyl chloride, base, solvent, -78 °C to 40 °C | Sulfonic ester |
| 4 | Cyclization | Heating, base optional, 0–130 °C | Azetidinol |
| 5 | Sulfonylation | Sulfonyl chloride, base, solvent, -78 °C to 40 °C | Sulfonate intermediate |
| 6 | Coupling | Sulfonamide, base, solvent | This compound |
Research Findings and Yields
- The cyclization and sulfonylation steps typically provide moderate to good yields, often ranging from 50% to 75% per step depending on reaction conditions and purification methods.
- Use of protecting groups and selective reductions enhances the overall yield and purity of the final compound, especially in complex multi-step syntheses.
- The synthetic methodology allows for structural modifications on the azetidine ring or sulfonamide moiety, facilitating the generation of analogues for biological screening.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sulfonyl chlorides, bases like triethylamine.
Major Products
Reduction: Amino derivatives of the compound.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(Azetidin-3-YL)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Azetidin-3-YL)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Differences
The following table highlights structural distinctions between N-(Azetidin-3-YL)-2-nitrobenzene-1-sulfonamide and two phenyl-substituted analogs:
Physicochemical Implications
- Electronic Effects: All three compounds share a nitro group (-NO₂), a strong electron-withdrawing group that may enhance stability and influence reactivity.
- Solubility: The amino group in N-(4-amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide may improve water solubility via hydrogen bonding, whereas the bromo group in the bromo-methyl analog increases lipophilicity .
Biological Activity
N-(Azetidin-3-YL)-2-nitrobenzene-1-sulfonamide is a compound that belongs to the sulfonamide class, which has been extensively studied for its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Additionally, it discusses structure-activity relationships (SAR) and presents relevant case studies and research findings.
Chemical Structure and Properties
This compound features an azetidine ring, which is known for enhancing the biological activity of various compounds. The presence of the nitro group and sulfonamide moiety contributes to its pharmacological properties.
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that compounds containing the azetidinone structure exhibit significant antibacterial activity against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus epidermidis | 128 μg/mL |
| Enterococcus faecalis | 256 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
In a study comparing various azetidinone derivatives, this compound demonstrated superior activity compared to traditional sulfonamides like sulfanilamide, although it was less effective than ampicillin .
Anticancer Activity
The azetidinone derivatives have shown promising results in cancer research. The compound this compound has been evaluated for its antiproliferative effects on various cancer cell lines.
Case Study: Breast Cancer Cells
In vitro studies revealed that compounds with similar structures inhibited the proliferation of MCF-7 breast cancer cells significantly. For instance, analogs exhibited IC50 values in the nanomolar range against these cells, indicating potent anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in pro-inflammatory mediators such as prostaglandins.
| Compound | IC50 (µM) |
|---|---|
| This compound | 7.29 (against COX) |
| Standard NSAID | 2.49 (methotrexate) |
The structure-activity relationship studies indicated that modifications on the benzyl moiety significantly influence anti-inflammatory potency .
Antiviral Activity
Recent investigations into the antiviral potential of azetidinone derivatives have shown moderate efficacy against various viruses. For instance, certain derivatives demonstrated inhibitory effects on human coronaviruses and influenza viruses.
Notable Findings:
- Human Coronavirus (229E) : EC50 = 45 µM
- Influenza A Virus H1N1 : EC50 = 12 µM (by visual CPE score)
These findings suggest that compounds similar to this compound may serve as potential antiviral agents .
Q & A
Q. What are the common synthetic routes for preparing N-(Azetidin-3-YL)-2-nitrobenzene-1-sulfonamide, and how can purity be ensured during synthesis?
- Methodological Answer : A typical synthesis involves coupling azetidin-3-amine with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., using K₂CO₃ in acetonitrile at 343 K). Purity is monitored via TLC, and purification is achieved through column chromatography (petroleum ether/ethyl acetate). Post-synthesis characterization via ¹H-NMR (e.g., δ 10.75 ppm for sulfonamide protons) and HPLC (>95% purity) is critical .
Q. How is the structural conformation of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral angles between aromatic rings (e.g., 79.40° observed in sulfonamide derivatives). Weak intermolecular interactions (C–H···O hydrogen bonds) stabilize the crystal lattice. NMR (e.g., δ 8.41 ppm for nitro group protons) and FTIR (S=O stretching at ~1350 cm⁻¹) further confirm functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of N-(Azetidin-3-YL)-2-nitrobenzenesulfonamide derivatives?
- Methodological Answer : Optimize stoichiometry (e.g., 1:1.2 molar ratio of azetidine to sulfonyl chloride) and solvent polarity. Acetonitrile or DMF at 60–80°C improves solubility. Catalytic bases (e.g., triethylamine) reduce side reactions. Kinetic studies via in-situ IR or HPLC track intermediate formation .
Q. What analytical strategies resolve contradictions in biological activity data for sulfonamide derivatives?
- Methodological Answer : Discrepancies in antimicrobial assays (e.g., IC₅₀ variability) may arise from crystallinity differences or impurities. Use orthogonal methods:
Q. How do substituents on the benzene ring affect the electronic properties and bioactivity of N-(Azetidin-3-YL)-sulfonamides?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) enhance sulfonamide acidity, improving enzyme inhibition (e.g., carbonic anhydrase). DFT calculations (HOMO-LUMO gaps) and Hammett constants quantify electronic effects. Structure-activity relationship (SAR) models link substituents to antibacterial potency .
Q. What advanced techniques characterize the stability of N-(Azetidin-3-YL)-2-nitrobenzenesulfonamide under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor via LC-MS for hydrolysis products (e.g., azetidine cleavage).
- Thermal Stability : TGA/DSC reveals decomposition temperatures (>200°C common for nitro-sulfonamides) .
Data Analysis & Experimental Design
Q. How should researchers interpret conflicting NMR signals in sulfonamide derivatives?
- Methodological Answer : Overlapping peaks (e.g., aromatic protons at δ 7.42–7.52 ppm) are resolved using 2D NMR (COSY, HSQC). Dynamic effects (rotamers) may split signals; variable-temperature NMR (VT-NMR) clarifies conformational exchange .
Q. What computational tools predict the binding mode of N-(Azetidin-3-YL)-2-nitrobenzenesulfonamide to bacterial targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
